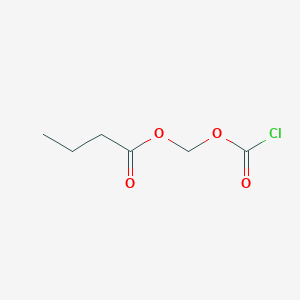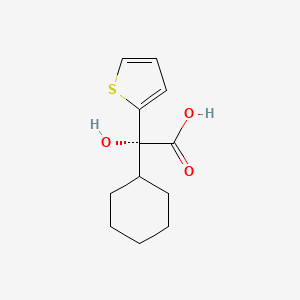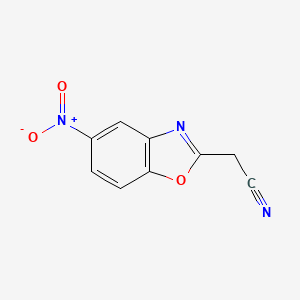
((Chlorocarbonyl)oxy)methyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Chlorocarbonyl)oxy)methyl butyrate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
The synthesis of ((Chlorocarbonyl)oxy)methyl butyrate typically involves the esterification of butyric acid with chlorocarbonyl compounds. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Analyse Chemischer Reaktionen
((Chlorocarbonyl)oxy)methyl butyrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
((Chlorocarbonyl)oxy)methyl butyrate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: It is used in the production of perfumes, flavoring agents, and other industrial products.
Wirkmechanismus
The mechanism of action of ((Chlorocarbonyl)oxy)methyl butyrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, which can interact with biomolecules and alter their functions. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
((Chlorocarbonyl)oxy)methyl butyrate can be compared with other similar esters, such as:
Methyl butyrate: Known for its fruity odor and used in perfumes and flavoring agents.
Ethyl acetate: Commonly used as a solvent in various industrial applications.
Isopropyl butyrate: Used in the production of fragrances and flavoring agents.
The uniqueness of this compound lies in its specific chemical structure and properties, which make it suitable for certain applications that other esters may not be able to fulfill.
Eigenschaften
Molekularformel |
C6H9ClO4 |
|---|---|
Molekulargewicht |
180.58 g/mol |
IUPAC-Name |
carbonochloridoyloxymethyl butanoate |
InChI |
InChI=1S/C6H9ClO4/c1-2-3-5(8)10-4-11-6(7)9/h2-4H2,1H3 |
InChI-Schlüssel |
MUIBMNBAKWONDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCOC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-Methyl-1-{[2-(4-chlorophenyl)-imidazo[1,2-a]pyridin-3-yl]-methylcarbonyl}-piperazine](/img/structure/B8396243.png)






